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molecular formula C8H9NO B1209421 Benzeneacetaldehyde, oxime CAS No. 7028-48-0

Benzeneacetaldehyde, oxime

Cat. No. B1209421
M. Wt: 135.16 g/mol
InChI Key: CXISHLWVCSLKOJ-UHFFFAOYSA-N
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Patent
US08772307B2

Procedure details

Phenylacetaldehyde (12.0 g, 7.8 ml, 0.1 mol) was dissolved in EtOH (360 ml) and mixed while stirring successively with hydroxylamine hydrochloride (10.4 g, 0.15 mol) and abs. pyridine (9.7 ml, 0.12 mol). After stirring for 1.5 h at RT, the reaction mixture was concentrated, the residue taken up in toluene (1×100 ml) and the solvent removed again under vacuum. The oily residue was stirred with EtOAc (350 ml) and water (90 ml) for 15 min. Subsequently, the phases were separated. The organic phase was washed with water (2×80 ml), dried and concentrated. The oil obtained crystallised after a short time. The oil was recrystallised from n-hexane (20 ml). Compound V was obtained as a white solid in a yield of 31% (4.13 g) having a melting point of 90-94° C.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[NH2:11][OH:12].N1C=CC=CC=1>CCO>[C:1]1([CH2:7][CH:8]=[N:11][OH:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
360 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
9.7 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the solvent removed again under vacuum
STIRRING
Type
STIRRING
Details
The oily residue was stirred with EtOAc (350 ml) and water (90 ml) for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Subsequently, the phases were separated
WASH
Type
WASH
Details
The organic phase was washed with water (2×80 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
crystallised after a short time
CUSTOM
Type
CUSTOM
Details
The oil was recrystallised from n-hexane (20 ml)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC=NO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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